molecular formula C21H16N4O2 B2978168 3-[1-(4-methylbenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone CAS No. 318497-97-1

3-[1-(4-methylbenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone

Cat. No. B2978168
CAS RN: 318497-97-1
M. Wt: 356.385
InChI Key: CIOGUVRXWYMMTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves selective C-acylation of 3-methyl-1-phenyl-1H-pyrazol-5-one. Calcium hydroxide is used to push the tautomeric equilibrium toward the enol form, to protect the hydroxyl functionality as a complex, to trap the liberated hydrogen chloride, and to keep the reaction media basic .


Chemical Reactions Analysis

In the synthesis of related compounds, calcium hydroxide is used to push the tautomeric equilibrium toward the enol form, to protect the hydroxyl functionality as a complex, to trap the liberated hydrogen chloride, and to keep the reaction media basic .

Scientific Research Applications

Synthesis and Characterization

  • Novel Compound Synthesis : The synthesis of pyridazinone derivatives has been explored through various chemical reactions, demonstrating the versatility of these compounds in organic synthesis. For instance, new pyrazole-based heterocycles have been synthesized using pyrazolyl-2(3H)-furanone derivatives, showcasing potential antioxidant activities (Youssef et al., 2023). Additionally, the synthesis of new pyridazin-6-ones and related compounds has highlighted their potential in creating diverse heterocyclic structures (Sayed et al., 2002).

Biological and Pharmacological Activities

  • Antiviral Activities : Research into the antiviral properties of pyridazinone derivatives has identified compounds with promising activities against viruses such as HSV1 and HAV. The exploration of novel indolylpyridazinone derivatives has unveiled their potential biological activity, underscoring the therapeutic prospects of these compounds (Abubshait, 2007).

Mechanistic Insights and Chemical Reactions

  • Chemical Reactivity and Mechanistic Studies : The reactivity of pyridazinone compounds with various reagents has been a subject of interest, providing insights into their chemical properties and potential applications. Studies have investigated the conversion of furanones bearing a pyrazolyl group into other heterocyclic systems, revealing their versatility and potential in synthesizing compounds with antiviral activity (Hashem et al., 2007).

Material Science and Chemical Properties

  • Exploration of Chemical Properties : The chemical properties and synthesis pathways of pyridazinone derivatives offer valuable information for the development of new materials and compounds with specific functionalities. The study of the synthesis and reactions of pyridazinone derivatives highlights their potential in creating novel materials with unique properties (El-Mariah et al., 2006).

Future Directions

Future research could focus on elucidating the physical and chemical properties, safety and hazards, and potential applications of “3-[1-(4-methylbenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone”. This would involve detailed laboratory analysis and potentially the synthesis of the compound for further study .

properties

IUPAC Name

3-[1-(4-methylbenzoyl)pyrazol-3-yl]-1-phenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c1-15-7-9-16(10-8-15)21(27)25-13-11-18(22-25)20-19(26)12-14-24(23-20)17-5-3-2-4-6-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOGUVRXWYMMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(4-methylbenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone

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